molecular formula C11H19N3S B6432369 4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 2340989-44-6

4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No.: B6432369
CAS No.: 2340989-44-6
M. Wt: 225.36 g/mol
InChI Key: ZUUUAVIFESVIPM-UHFFFAOYSA-N
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Description

4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Substitution on the Piperidine Ring: The piperidine ring can be functionalized by introducing the 4-methyl group through alkylation reactions.

    Coupling of the Thiadiazole and Piperidine Rings: The final step involves coupling the thiadiazole ring with the piperidine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the piperidine and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl chains.

Scientific Research Applications

4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets in biological systems. The thiadiazole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine ring structure and exhibit various biological activities.

    Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazole-2-thiol and 2-amino-1,3,4-thiadiazole have similar thiadiazole moieties and are studied for their medicinal properties.

Uniqueness

4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine is unique due to the specific combination of the piperidine and thiadiazole rings, which may confer distinct biological activities and chemical properties not observed in other compounds. This uniqueness makes it a valuable target for further research and development in various scientific fields.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-5-propan-2-yl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S/c1-8(2)10-12-13-11(15-10)14-6-4-9(3)5-7-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUUAVIFESVIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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